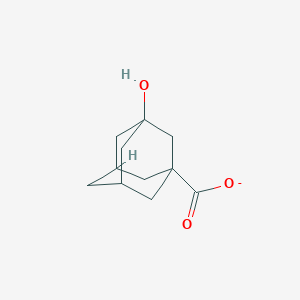

3-Hydroxy-1-adamantanecarboxylate

Description

BenchChem offers high-quality 3-Hydroxy-1-adamantanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1-adamantanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15O3- |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

3-hydroxyadamantane-1-carboxylate |

InChI |

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1 |

InChI Key |

CJJMAWPEZKYJAP-UHFFFAOYSA-M |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Hydroxy-1-adamantanecarboxylate

Executive Summary

3-Hydroxy-1-adamantanecarboxylic acid (3-HACA) and its ester derivatives (e.g., ethyl 3-hydroxy-1-adamantanecarboxylate) represent a critical class of bifunctional diamondoid scaffolds. Their unique geometry—a rigid, lipophilic adamantane cage substituted at the bridgehead positions—imparts exceptional thermal stability and plasma etch resistance.[1] These properties make them indispensable in 193 nm ArF photoresist lithography for semiconductor manufacturing. Furthermore, the scaffold serves as a pharmacophore in drug development, notably for 11

This guide details the scalable synthesis of 3-hydroxy-1-adamantanecarboxylic acid via the oxidative hydroxylation of 1-adamantanecarboxylic acid. It prioritizes the "nitric acid/sulfuric acid" route over the bromination pathway due to superior scalability, safety, and atom economy.

Part 1: Retrosynthetic Analysis & Strategic Design

The synthesis of 3-hydroxy-1-adamantanecarboxylic acid presents a regioselectivity challenge: introducing a hydroxyl group at the tertiary C3 position of an already functionalized adamantane cage.

Pathway Comparison

| Feature | Route A: Direct Oxidation (Recommended) | Route B: Bromination/Hydrolysis |

| Precursor | 1-Adamantanecarboxylic acid | 1-Adamantanecarboxylic acid |

| Reagents | ||

| Step Count | 1 (One-pot) | 2 (Bromination + Hydrolysis) |

| Atom Economy | High | Low (Stoichiometric waste) |

| Safety | High Acid Hazard (manageable) | High Toxicity ( |

| Yield | 75–85% | 50–65% Overall |

Strategic Choice: The Direct Oxidation route is selected. The mechanism relies on the generation of a stable tertiary carbocation at the C3 position in a superacidic medium (

Reaction Scheme Visualization

Caption: Mechanistic pathway for the oxidative hydroxylation of 1-adamantanecarboxylic acid.

Part 2: Experimental Protocol (Self-Validating System)

Reagents & Equipment

-

Substrate: 1-Adamantanecarboxylic acid (>98% purity).

-

Oxidant: Fuming Nitric Acid (

or -

Solvent/Catalyst: Concentrated Sulfuric Acid (

). -

Apparatus: 3-neck round-bottom flask, mechanical stirrer (critical for viscous acid mix), internal thermometer, dropping funnel.

Step-by-Step Synthesis

Caution: This reaction is highly exothermic and involves strong oxidizers. Perform in a fume hood.

-

Acid Preparation: Charge the reaction vessel with Concentrated

(15.0 equiv) . Cool to 0–5°C using an ice/salt bath. -

Oxidant Addition: Slowly add Fuming

(2.5 equiv) dropwise.-

Critical Control Point: Maintain internal temperature

. Exotherms can lead to over-oxidation (di-hydroxy byproducts).

-

-

Substrate Addition: Add 1-Adamantanecarboxylic acid (1.0 equiv) portion-wise over 30 minutes.

-

Observation: The solution will turn from clear to light yellow/orange.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Validation: Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or GC-MS. The starting material spot (

) should disappear, replaced by a lower

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly onto Crushed Ice (10x weight of acid) with vigorous stirring.

-

Precipitation: The product will precipitate as a white solid.

-

Filter the solid using a sintered glass funnel.

-

Wash: Wash the filter cake with ice-cold water (

) until the filtrate pH is neutral (pH 6–7).

-

Purification (The "Photoresist Grade" Standard)

For lithography applications, trace metal and isomer purity are paramount.

-

Recrystallization: Dissolve the crude wet cake in a minimum amount of hot Water/Acetone (9:1) or Acetonitrile .

-

Cooling: Allow to cool slowly to RT, then to 4°C.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Yield: Expected yield is 75–85% .

Workup Logic Flow

Caption: Purification workflow ensuring removal of acidic residues and byproducts.

Part 3: Characterization & Data Analysis

Physical Properties[1][2][3][4][5][6][7]

-

Appearance: White crystalline powder.

-

Melting Point: 203–207°C (Lit. consensus [1, 2]).

-

Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in Water, DCM.

Spectroscopic Data

The adamantane cage symmetry is broken by the 1,3-substitution, creating distinct chemical environments.

Table 1: NMR Peak Assignments (DMSO-

)

| Position | Carbon Type | Structural Insight | ||

| C-1 | Quaternary | 178.2 | - | Carboxyl (COOH) Carbonyl |

| C-3 | Quaternary | 68.5 | - | Hydroxyl (C-OH) bearing carbon |

| C-2 | Methylene ( | 46.8 | 1.60 (s) | Bridge between functional groups |

| C-4, C-10 | Methylene ( | 44.2 | 1.50–1.70 (m) | |

| C-8, C-9 | Methylene ( | 37.5 | 1.50–1.70 (m) | |

| C-5, C-7 | Methine ( | 30.1 | 2.15 (br s) | Bridgehead carbons |

| C-6 | Methylene ( | 35.2 | 1.45 (m) | Distal methylene |

Note: Shifts are representative. The deshielding of C-3 to ~68 ppm is the diagnostic confirmation of hydroxylation.

Table 2: Infrared (IR) Spectroscopy

| Wavenumber ( | Assignment | Description |

| 3200–3500 | O-H Stretch | Broad, strong band (H-bonded alcohol + acid OH) |

| 2850–2950 | C-H Stretch | Sharp, multiple bands (Adamantane cage |

| 1690–1705 | C=O[2] Stretch | Strong, sharp (Carboxylic acid dimer) |

| 1050–1150 | C-O Stretch | Medium (Tertiary alcohol C-O) |

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Over-Oxidation (Diol Formation):

-

Low Yield/Incomplete Reaction:

-

Coloration (Yellow Product):

-

Cause: Residual nitrated byproducts or trapped

gases. -

Fix: Recrystallize from acetone/water; wash crude solid thoroughly with water.

-

References

-

Sigma-Aldrich. "3-Hydroxyadamantane-1-carboxylic acid Product Specification."

-

TCI Chemicals. "3-Hydroxy-1-adamantanecarboxylic Acid Safety Data Sheet & Properties."

-

GuideChem. "Synthesis of 3-Hydroxy-1-Adamantane Carboxylic Acid via Koch-Haaf and Oxidation."

-

Organic Syntheses. "1-Adamantanecarboxylic Acid (Precursor Synthesis)." Org.[3][7] Synth.1964 , 44, 1.

-

BenchChem. "Adamantanone in the Synthesis of Photosensitive Materials (Application Note)."

-

National Institute of Standards and Technology (NIST). "1-Adamantanecarboxylic acid IR Spectrum."

Sources

An In-Depth Technical Guide to 3-Hydroxy-1-adamantanecarboxylate (CAS: 42711-75-1)

The unique, rigid, and three-dimensional cage structure of adamantane has long captivated chemists, making its derivatives highly valuable scaffolds in drug discovery, materials science, and polymer chemistry. Among these, 3-Hydroxy-1-adamantanecarboxylate (also known as 3-Hydroxy-1-adamantanecarboxylic acid) stands out as a pivotal bifunctional building block. Its strategic placement of a hydroxyl and a carboxylic acid group on the adamantane core provides orthogonal chemical handles for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its synthesis, characterization, applications, and handling for researchers and drug development professionals.

Physicochemical and Structural Properties

3-Hydroxy-1-adamantanecarboxylate is a white to light yellow crystalline solid. Its inherent structural rigidity imparts a high melting point and well-defined spectroscopic characteristics. Understanding these fundamental properties is the first step in its effective application.

| Property | Value |

| CAS Number | 42711-75-1[1][2][3][4] |

| Molecular Formula | C₁₁H₁₆O₃[1][2] |

| Molecular Weight | 196.25 g/mol [1] |

| Appearance | White to light yellow powder or crystal[1] |

| Melting Point | 200-205 °C[1] |

| Purity | Typically >97.0%[1] |

| Solubility | Soluble in methanol[1] |

| Storage | Room temperature, in a cool, dark, and sealed container[1][5] |

Synthesis and Purification: A Field-Proven Protocol

The direct functionalization of the adamantane cage is notoriously challenging. Therefore, a multi-step approach starting from a more accessible precursor is the most logical and field-proven strategy. The most efficient and scalable synthesis of 3-Hydroxy-1-adamantanecarboxylate involves the direct oxidation of 1-Adamantanecarboxylic acid. This method circumvents the use of hazardous reagents like bromine, which was common in older, less efficient protocols.[6]

The precursor, 1-Adamantanecarboxylic acid (CAS 828-51-3), is itself synthesized via the Koch-Haaf reaction, typically from 1-bromoadamantane and formic acid or by direct carboxylation of adamantane.[6]

Optimized Protocol: Direct Oxidation of 1-Adamantanecarboxylic Acid

This process leverages a potent oxidizing environment created by a mixture of nitric and sulfuric acids to hydroxylate the tertiary carbon at the 3-position. The causality behind this choice is the high stability of the bridgehead carbocation intermediate formed during the reaction, which directs the functionalization to this specific position.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and a constant pressure dropping funnel, add 1-Adamantanecarboxylic acid and 65% nitric acid. An ice-salt bath is used to maintain strict temperature control, which is critical for selectivity and preventing over-oxidation.

-

Acid Addition: Slowly add 98% concentrated sulfuric acid dropwise via the funnel. The temperature must be maintained at or near 0°C during the addition to control the exothermic reaction.

-

Reaction: Once the addition is complete, allow the mixture to react for a specified period (typically several hours) at the optimized temperature of 0°C. The optimal molar ratio of 1-Adamantanecarboxylic Acid to nitric acid to concentrated sulfuric acid has been found to be approximately 1:2.6:20 to achieve high yields.[6]

-

Workup and Purification: Pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the precipitate by filtration and wash thoroughly with water to remove residual acids, followed by a wash with ether.

-

Recrystallization: Purify the crude product by recrystallization from an acetone/water mixture (9:1 v/v).

-

Drying: Dry the resulting white solid under vacuum to yield pure 3-Hydroxy-1-adamantanecarboxylic acid.

This optimized protocol consistently achieves product yields of around 77% and offers significant advantages in terms of safety, cost, and operational simplicity, making it suitable for industrial-scale production.[6]

Structural Validation and Analytical Control

Each synthesis must be a self-validating system. Rigorous analytical techniques are employed to confirm the structure and purity of the final product, ensuring it meets the standards required for downstream applications, especially in pharmaceutical development.

-

Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for structural elucidation. The ¹H NMR spectrum provides a unique fingerprint of the molecule.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.972 (br, s, 1H, -COOH), 4.450 (br, s, 1H, -OH), 2.113-2.119 (m, 2H), 1.637-1.645 (m, 6H), 1.541-1.579 (m, 4H), 1.462-1.517 (m, 2H).

-

Expert Interpretation: The broad singlets at 11.97 and 4.45 ppm are characteristic of the acidic proton of the carboxyl group and the hydroxyl proton, respectively. The complex multiplets between 1.46 and 2.12 ppm correspond to the 14 protons of the rigid adamantane cage, confirming the core structure.

-

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A broad absorption band around 3400-2400 cm⁻¹ indicates the O-H stretching of the carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

-

Elemental Analysis & Melting Point: These bulk property measurements serve as final purity checks. The experimentally determined percentages of Carbon and Hydrogen should align with the calculated theoretical values (C: 67.25%, H: 8.24%). A sharp melting point within the expected range (200-205°C) is indicative of high purity.[1]

Key Applications in Research and Drug Development

The true value of 3-Hydroxy-1-adamantanecarboxylate lies in its utility as a versatile intermediate. Its bifunctional nature allows it to serve as a linchpin in the synthesis of more complex molecules.

A. Critical Intermediate for Pharmaceutical APIs

-

Saxagliptin: This compound is a widely used intermediate for the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[7][8][9][10][11] The 3-hydroxy-adamantylglycine fragment, derived from 3-Hydroxy-1-adamantanecarboxylate, is crucial for the drug's efficacy and pharmacokinetic profile.[8][11]

-

11β-HSD-1 Inhibitors: It is a key building block in the synthesis of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1).[5][12] These inhibitors are under investigation for treating conditions related to cortisol excess, such as metabolic syndrome and ulcers.[5][12]

B. Precursor to Other Adamantane Derivatives

-

1,3-Adamantanediol: 3-Hydroxy-1-adamantanecarboxylate serves as a scalable starting material for 1,3-adamantanediol. The synthesis involves a reaction with thionyl chloride, which results in chlorination and decarbonylation to form 1,3-dichloro adamantane, followed by hydrolysis to yield the diol with high purity (>99%).[13][14] 1,3-Adamantanediol is itself a valuable material used in advanced photoresists for the semiconductor industry and in the synthesis of novel surfactants and cannabinoid receptor agonists.[13]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard and Precautionary Statements:

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[1][15] |

| H319 | Causes serious eye irritation.[1][15] | |

| H335 | May cause respiratory irritation.[15][16] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[15] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][15] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[15] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15] |

Handling Recommendations:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[16][17]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[16]

-

Incompatibilities: Avoid contact with strong bases and acid chlorides.[16]

Conclusion

3-Hydroxy-1-adamantanecarboxylate is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-established and scalable synthesis, combined with its strategic bifunctionality, provides researchers with a reliable and versatile building block. From the development of next-generation diabetes treatments like Saxagliptin to the creation of advanced polymers, the utility of this rigid scaffold continues to expand, underscoring the foundational importance of well-characterized chemical intermediates in driving scientific progress.

References

-

Li, J. K., Zhang, S. R., & Zhou, H. R. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Letters in Organic Chemistry, 9(5), 347-350. [Link]

-

Wang, Z., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development. [Link]

-

ACS Publications. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

-

Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Bioinorganic Chemistry and Applications. [Link]

-

CN104193631A - Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. [Link]

-

ResearchGate. Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid. [Link]

-

Georganics. (2023). 3-Hydroxy-1-adamantanecarboxylic acid - High purity. [Link]

-

Silla, A. A., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. [Link]

-

ResearchGate. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. [Link]

-

Home Sunshine Pharma. 3-Hydroxy-1-Adamantane Carboxylic Acid CAS 42711-75-1. [Link]

- Google Patents. (2015). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.

-

ResearchGate. (2025). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. [Link]

-

PrepChem.com. Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]

-

ResearchGate. Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

- Google Patents. (2010). CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. Adamantane-1-carboxylic acid. [Link]

Sources

- 1. 3-Hydroxy-1-adamantanecarboxylic Acid | 42711-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 42711-75-1 Cas No. | 3-Hydroxyadamantane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. synchem.de [synchem.de]

- 5. One moment, please... [coreychem.com]

- 6. Page loading... [guidechem.com]

- 7. Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key ...: Ingenta Connect [ingentaconnect.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Hydroxy-1-Adamantane Carboxylic Acid CAS 42711-75-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-Hydroxy-1-adamantanecarboxylic acid - High purity | EN [georganics.sk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Biological Profile & Synthetic Utility of 3-Hydroxy-1-adamantanecarboxylate

[1]

Executive Summary

3-Hydroxy-1-adamantanecarboxylate (3-HACA), also known as 3-hydroxyadamantane-1-carboxylic acid, acts as a critical "bifunctional diamondoid" scaffold in modern medicinal chemistry. Unlike the lipophilic adamantane cage found in first-generation antivirals (e.g., Amantadine), 3-HACA introduces a polar hydroxyl moiety that modulates lipophilicity (LogP ~1.44) and blocks metabolic hotspots.

Its primary biological significance lies not in its standalone potency, but in its role as the pharmacophore anchor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. This guide details the molecule's physicochemical properties, its mechanistic contribution to drug efficacy, and the rigorous protocols required for its synthesis and handling.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The adamantane cage provides a rigid, bulky, three-dimensional structure that fills hydrophobic pockets in enzyme active sites. The C3-hydroxylation is a strategic modification to reduce the extreme lipophilicity of the parent adamantane, preventing excessive tissue accumulation and improving oral bioavailability.

Table 1: Physicochemical Specifications

| Property | Value | Significance in Drug Design |

| CAS Number | 42711-75-1 | Unique Identifier |

| Formula | C₁₁H₁₆O₃ | Bifunctional Core (Acid + Alcohol) |

| Molecular Weight | 196.24 g/mol | Fragment-based drug discovery compliant |

| LogP (Predicted) | ~1.44 | Optimized for membrane permeability without sequestration |

| Topological PSA | 57.5 Ų | Good predictor of oral bioavailability (<140 Ų) |

| Melting Point | 203–207 °C | High thermal stability for solid-state processing |

| Solubility | DMSO, Methanol | Poor water solubility requires derivatization or co-solvents |

Biological Activity & Mechanism of Action[3][7][10]

The "Anchor" Mechanism in DPP-4 Inhibition

3-HACA is the immediate precursor to the amino-adamantane moiety found in Saxagliptin (Onglyza) . In the context of the DPP-4 enzyme active site:

-

Hydrophobic Filling: The adamantane cage occupies the S2 hydrophobic subsite of the DPP-4 enzyme.

-

Metabolic Blocking: The 3-hydroxy group blocks the site most susceptible to CYP450 oxidation (the tertiary C-H bond), thereby extending the half-life of the drug.

-

H-Bonding: The hydroxyl group can serve as a hydrogen bond donor/acceptor, increasing binding affinity compared to the unsubstituted adamantane.

11β-HSD1 Inhibition

Research indicates that amide and sulfonamide derivatives of 3-HACA are potent inhibitors of 11β-HSD1.[1] This enzyme converts cortisone to cortisol; inhibiting it is a therapeutic strategy for metabolic syndrome and type 2 diabetes. The 3-HACA scaffold provides the necessary bulk to occlude the substrate channel while maintaining a polarity profile that prevents CNS side effects often seen with highly lipophilic inhibitors.

Metabolic Fate & Toxicology

-

Metabolite Status: 3-HACA is often identified as a stable metabolite of more complex adamantane drugs. The cage structure is resistant to ring opening, meaning metabolism is restricted to surface oxidation.

-

Toxicity: The compound is classified as an Irritant (GHS07) .[2] It exhibits low acute toxicity but can cause respiratory and ocular irritation.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Visualization: Pharmacophore & Synthesis Logic

The following diagram illustrates the transformation of the raw material (1-Adamantanecarboxylic acid) into 3-HACA and its subsequent integration into the Saxagliptin scaffold, highlighting the structure-activity relationship (SAR) logic.

Figure 1: Synthetic pathway and pharmacophore integration of 3-HACA. The hydroxylation step is critical for optimizing the lipophilic/hydrophilic balance (LogP) of the final drug candidate.

Experimental Protocol: Synthesis & Purification

Context: This protocol describes the standard "Cohen Method" for regioselective hydroxylation. It relies on the stability of the adamantyl tertiary carbocation in strong acid media.

Reagents & Equipment

-

Substrate: 1-Adamantanecarboxylic acid (99%).

-

Oxidant: Fuming Nitric acid (HNO₃, >90%).

-

Solvent/Catalyst: Concentrated Sulfuric acid (H₂SO₄).

-

Equipment: 3-neck round bottom flask, temperature probe, ice bath, addition funnel.

Step-by-Step Methodology

-

Preparation: Charge the reaction vessel with 1-Adamantanecarboxylic acid (1.0 eq). Cool the flask to 0–5 °C using an ice bath.

-

Acid Dissolution: Slowly add concentrated H₂SO₄ (10 vol) while maintaining the internal temperature below 10 °C. The mixture may darken slightly.

-

Oxidant Addition (Critical Step): Add fuming HNO₃ (1.2 eq) dropwise over 60 minutes.

-

Caution: This reaction is highly exothermic. Nitrogen dioxide (NO₂) fumes may evolve. Ensure vigorous stirring.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9).

-

Quenching: Pour the reaction mixture slowly onto crushed ice (50 vol). A white to off-white precipitate will form immediately.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3x) until the filtrate pH is neutral (pH ~6-7).

-

Purification: Recrystallize the crude solid from aqueous ethanol or ethyl acetate to yield pure 3-Hydroxy-1-adamantanecarboxylate.

-

Expected Yield: 60–85%.

-

Purity Check: HPLC or Melting Point (Target: 203–207 °C).

-

References

-

Villhauer, E. B., et al. (2003).[3] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[3] Journal of Medicinal Chemistry.

- Schwab, W., et al. (1979). "Synthesis of 3-substituted 1-adamantanecarboxylic acids." Chemische Berichte.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 24885447, 3-Hydroxyadamantane-1-carboxylic acid." PubChem.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 3-Hydroxyadamantane-1-carboxylic acid."

-

Liu, Y., et al. (2019). "An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate." Organic Process Research & Development.

Sources

- 1. 3-Hydroxy-1-AdaMantane Carboxylic Acid - Career Henan Chemical Co. % [coreychem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-1-adamantanecarboxylate: The Bifunctional "Diamond" Scaffold

Topic: 3-Hydroxy-1-adamantanecarboxylate Derivatives and Analogs Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Polar Bullet" Strategy

In medicinal chemistry, the adamantane cage is historically revered as a "lipophilic bullet"—a bulky, diamondoid structure used to fill hydrophobic pockets and block metabolic sites. However, unsubstituted adamantane often suffers from poor solubility and excessive lipophilicity (LogP > 4), leading to "brick dust" properties in formulation.

3-Hydroxy-1-adamantanecarboxylic acid (3-HACA) represents a critical evolution of this scaffold. By introducing a polar hydroxyl group at the C-3 bridgehead, it retains the steric bulk and metabolic stability of the adamantane cage while significantly lowering LogP and providing a handle for hydrogen bonding. This guide details the synthesis, functionalization, and strategic application of 3-HACA derivatives in modern drug design, specifically targeting metabolic enzymes like 11β-HSD1 and DPP-4 .

Synthetic Architectures & C-H Functionalization

The primary challenge in accessing 3-HACA derivatives is the selective functionalization of the tertiary C-H bonds of the adamantane cage. Unlike aromatic scaffolds, adamantane lacks π-systems for electrophilic attack, requiring radical or carbocationic mechanisms.

The Cohen-Ritter Oxidation Pathway

The most robust route to 3-HACA is the direct oxidation of 1-adamantanecarboxylic acid. This method utilizes the "Cohen conditions" (HNO₃/H₂SO₄), where the carboxylic acid group at C-1 directs the oxidation to the meta-stable C-3 position via a hydride transfer mechanism.

Mechanistic Insight:

-

Protonation: In 98% H₂SO₄, the carboxylic acid is protonated.

-

Hydride Abstraction: The nitronium ion (NO₂⁺) or generated radical species abstracts a hydride from the C-3 tertiary position, forming a stable tertiary carbocation.

-

Trapping: The carbocation is trapped by water (hydrolysis) to form the alcohol, or by acetonitrile (Ritter reaction) to form the acetamide.

Visualization: Synthetic Decision Tree

The following diagram outlines the divergence from the parent acid to key pharmaceutical intermediates.

Figure 1: Divergent synthesis from 1-adamantanecarboxylic acid via tertiary carbocation generation.

Medicinal Chemistry Applications: Case Studies

11β-HSD1 Inhibitors (Metabolic Disease)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts cortisone to cortisol. Inhibitors are sought for treating type 2 diabetes and obesity.

-

The Role of 3-HACA: The adamantane cage fills the lipophilic binding pocket of the enzyme. However, replacing a simple adamantyl group with a 3-hydroxy-1-adamantyl moiety improves the selectivity over 11β-HSD2 and reduces hERG inhibition by lowering overall lipophilicity.

-

Key Derivative: Adamantyl carboxamides derived from 3-HACA show IC50 values in the low nanomolar range (e.g., <10 nM).

DPP-4 Inhibitors (Vildagliptin Analogs)

Vildagliptin (Galvus) utilizes a 3-hydroxyadamantane-1-amine motif.

-

Synthetic Link: 3-HACA is a precursor to 3-hydroxy-1-aminoadamantane via the Curtius rearrangement or Hofmann degradation of the amide.

-

Structure-Activity Relationship (SAR): The hydroxyl group forms a critical H-bond within the DPP-4 active site (specifically interacting with Glu205 or Tyr547), increasing potency 10-fold compared to the non-hydroxylated analog.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

Based on optimized Cohen oxidation parameters.

Reagents:

-

1-Adamantanecarboxylic acid (10.0 g, 55.5 mmol)

-

Fuming Nitric acid (4.0 mL, d=1.5)

-

Concentrated Sulfuric acid (70 mL)

-

Thionyl chloride (for downstream derivatization)[1]

Step-by-Step Methodology:

-

Acid Preparation: Charge a 250 mL 3-neck round-bottom flask with 70 mL of conc. H₂SO₄.[2] Cool to 5°C using an ice-water bath.

-

Substrate Addition: Add 1-adamantanecarboxylic acid (10.0 g) portion-wise over 15 minutes. Ensure the temperature does not exceed 10°C. Note: The solution will be viscous; maintain vigorous stirring.

-

Oxidant Addition: Dropwise add fuming HNO₃ (4.0 mL) over 30 minutes via an addition funnel. The internal temperature must be strictly controlled <15°C to prevent over-oxidation to the di-acid.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 10-12 hours. The solution will turn from clear to pale yellow.

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with rapid stirring. A white precipitate will form immediately.

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with ice-cold water (3 x 50 mL) until the filtrate pH is neutral.

-

Purification: Recrystallize from water/acetone (9:1) or ethyl acetate.[3]

-

Yield: ~75-80% (White crystalline solid).

-

Melting Point: 203–205°C.

-

Protocol B: Esterification to Ethyl 3-hydroxy-1-adamantanecarboxylate

Standard Fischer Esterification does not work well due to steric bulk; Thionyl chloride activation is preferred.

-

Activation: Dissolve 3-HACA (2.0 g) in dry ethanol (20 mL).

-

Catalysis: Cool to 0°C and add Thionyl Chloride (1.5 eq) dropwise.

-

Reflux: Heat to reflux for 4 hours.

-

Workup: Evaporate solvent, redissolve in ether, wash with NaHCO₃.

Analytical Characterization Data

Verifying the 1,3-substitution pattern is critical to ensure no 1,4-isomer (minor byproduct) is present.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 12.1 ppm (s, 1H) | Carboxylic acid proton (broad). |

| δ 4.50 ppm (s, 1H) | Hydroxyl proton (exchangeable). | |

| δ 2.15 ppm (br s, 2H) | C-2 methylene protons (bridge between functional groups). | |

| ¹³C NMR | δ 178.2 ppm | Carbonyl carbon (C=O). |

| δ 68.5 ppm | C-3 quaternary carbon (attached to -OH). | |

| δ 46.2 ppm | C-1 quaternary carbon (attached to -COOH). | |

| IR Spectroscopy | 3400-3200 cm⁻¹ | O-H stretch (broad). |

| 1690-1705 cm⁻¹ | C=O stretch (Carboxylic acid). |

References

-

Original Synthesis & Cohen Conditions

-

Cohen, Z., et al. "Dry ozonation of adamantane and its derivatives." Journal of Organic Chemistry, 1975.

- Note: While Cohen pioneered dry ozonation, the HNO3/H2SO4 adaptation is the industrial standard cited in patent liter

-

-

Industrial Scalability

-

11β-HSD1 Inhibitor Applications

-

Boyle, C. D., et al. "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 2008.

-

-

DPP-4 Inhibitor (Vildagliptin)

-

Villhauer, E. B., et al. "1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor."[6] Journal of Medicinal Chemistry, 2003.

-

-

Ritter Reaction on Adamantanes

-

Kuznetsov, A. I., et al. "Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids." Bulletin of the Georgian National Academy of Sciences, 2017.[7]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. science.org.ge [science.org.ge]

An In-depth Technical Guide to the Structural Analysis of 3-Hydroxy-1-adamantanecarboxylate

Introduction: The Significance of 3-Hydroxy-1-adamantanecarboxylate in Modern Drug Discovery

3-Hydroxy-1-adamantanecarboxylate is a key chemical intermediate with a unique, rigid, three-dimensional structure derived from adamantane.[1][2] This diamondoid scaffold imparts exceptional metabolic stability and lipophilicity, making it a privileged motif in medicinal chemistry.[2] Its derivatives are integral to the development of a wide range of therapeutics, including antiviral and antitumor agents, and play a crucial role in the synthesis of new functional polymers and high-performance lubricants.[3] The precise structural elucidation of 3-Hydroxy-1-adamantanecarboxylate is paramount to understanding its reactivity, optimizing synthesis pathways, and ultimately designing novel drug candidates with enhanced efficacy and safety profiles.

This guide provides a comprehensive overview of the principal analytical techniques employed for the structural analysis of 3-Hydroxy-1-adamantanecarboxylate, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Core Analytical Techniques for Structural Elucidation

The definitive structural characterization of 3-Hydroxy-1-adamantanecarboxylate relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application ensures an unambiguous assignment of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4]

Key Insights from NMR:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling.[4] For 3-Hydroxy-1-adamantanecarboxylate, the ¹H NMR spectrum will exhibit distinct signals for the protons on the adamantane cage, which can be assigned based on their chemical shifts and coupling patterns.[5][6]

-

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their hybridization state.[4] The rigid adamantane cage results in a characteristic set of signals in the ¹³C NMR spectrum, with the carboxyl and hydroxyl-bearing carbons being particularly deshielded.[5]

-

2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the overall molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-1-adamantanecarboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] The choice of solvent is critical to avoid overlapping signals.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Optimize the spectral width and number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

-

2D NMR Acquisition (if necessary): If signal overlap or ambiguity exists, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to fully elucidate the structure.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to assign the structure.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Key Insights from MS:

-

Molecular Ion Peak (M⁺): Provides the exact molecular weight of 3-Hydroxy-1-adamantanecarboxylate, confirming its elemental composition.

-

Fragmentation Pattern: The adamantane cage is known to produce a characteristic fragmentation pattern in the mass spectrum, with prominent peaks corresponding to the loss of functional groups and fragmentation of the cage itself.[5] Analysis of these fragments can help confirm the presence of the hydroxyl and carboxyl groups at their respective positions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Hydroxy-1-adamantanecarboxylate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for the analyte.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable mass range. Both positive and negative ion modes can be explored.

-

Data Analysis: Identify the molecular ion peak and any adducts (e.g., [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9][10]

Key Insights from X-ray Crystallography:

-

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

-

Conformation: It reveals the preferred conformation of the molecule in the solid state.

-

Intermolecular Interactions: Provides detailed information about hydrogen bonding and other non-covalent interactions that govern the crystal packing.[9] For 3-Hydroxy-1-adamantanecarboxylate, extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups is expected.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 3-Hydroxy-1-adamantanecarboxylate of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and improves data quality.[11] Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

-

Data Visualization and Analysis: Visualize the solved structure using appropriate software. Analyze bond lengths, bond angles, and intermolecular interactions.

Data Presentation and Interpretation

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Melting Point | 203-207 °C | [12] |

| Appearance | Solid | [12] |

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the structural analysis process for 3-Hydroxy-1-adamantanecarboxylate.

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [jchr.org]

- 3. Page loading... [guidechem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Note: Scalable Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

Abstract

This application note details a robust, scalable protocol for the regioselective hydroxylation of 1-adamantanecarboxylic acid to synthesize 3-hydroxy-1-adamantanecarboxylic acid (CAS: 42711-75-1). This compound is a critical pharmacophore scaffold used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin, Vildagliptin) for type 2 diabetes management. The protocol utilizes a mixed-acid oxidation system (

Introduction & Mechanistic Rationale

The adamantane cage offers unique lipophilicity and steric bulk, improving the metabolic stability of attached pharmacophores. Functionalizing the bridgehead carbons is challenging due to the cage's inertness. However, the tertiary bridgehead carbons (C3, C5, C7) are susceptible to electrophilic substitution via stable carbocation intermediates.

Reaction Mechanism

The synthesis relies on the generation of a tertiary carbocation at the 3-position. In a superacidic medium (

Key Selectivity Factor: The electron-withdrawing carboxylic acid group at C1 destabilizes the carbocation at C2 (secondary) and C3 (tertiary) via inductive effects. However, the tertiary C3 position remains the most favorable site for cation formation due to hyperconjugation and relief of ring strain, allowing for high regioselectivity.

Figure 1: Mechanistic pathway for the oxidative hydroxylation of the adamantane cage.

Safety & Handling (Critical)

Hazard Class: Corrosive, Oxidizer, Exothermic.

-

Fuming Nitric Acid (

): Extremely corrosive and a strong oxidizer. Contact with organics can cause fire. Use glass/Teflon equipment only. -

Concentrated Sulfuric Acid (

): Releases significant heat upon dilution. Always add acid to water (during quenching) slowly. -

Nitrogen Oxides (

): The reaction generates toxic brown fumes (

Materials & Equipment

| Component | Grade/Spec | Purpose |

| 1-Adamantanecarboxylic Acid | >98% Purity | Starting Material |

| Sulfuric Acid ( | 98% Conc.[1][2][3][4] | Solvent/Catalyst |

| Nitric Acid ( | 65% or Fuming (>90%) | Oxidant |

| Acetone/Water | HPLC Grade | Recrystallization |

| Equipment | Specification | Notes |

| Reactor | 3-Neck Round Bottom Flask | Borosilicate glass |

| Temperature Probe | Teflon-coated | Internal monitoring essential |

| Addition Funnel | Pressure-equalizing | For controlled acid addition |

| Cooling Bath | Ice/Salt (-10°C to 0°C) | Exotherm control |

Experimental Protocol

Step 1: Preparation of Mixed Acid Media

-

Set up a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and a reflux condenser (vented to a caustic scrubber if possible).

-

Charge 120 mL of Conc.

into the flask. -

Cool the acid to 0–5°C using an ice/salt bath.

-

Slowly add 10 mL of Fuming

(or 15 mL of 65%-

Critical: Maintain internal temperature <10°C . The mixing is exothermic.

-

Step 2: Reaction Initiation

-

Add 20.0 g (111 mmol) of 1-Adamantanecarboxylic acid solid in small portions over 30 minutes.

-

Note: Adding solid too fast causes local heating and potential charring/poly-oxidation.

-

-

Allow the mixture to stir at 0–5°C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir at room temperature for 4–6 hours .

-

Monitoring: Reaction progress can be monitored by TLC (Mobile phase: Methanol/DCM 1:9, Stain: Bromocresol Green) or GC-MS (after mini-workup).

-

Step 3: Quenching & Isolation

-

Prepare a 1 L beaker containing 500 g of crushed ice .

-

Slowly pour the reaction mixture onto the ice with vigorous manual stirring.

-

Caution: Significant exotherm and evolution of

fumes.

-

-

A white to off-white precipitate will form immediately.

-

Stir the slurry for 30 minutes to ensure complete hydrolysis of any nitrate ester intermediates.

-

Filter the solid using a Büchner funnel.[5]

-

Wash the filter cake with ice-cold water (3 x 100 mL) until the filtrate pH is neutral (pH ~6-7).

Step 4: Purification (Recrystallization)

-

Transfer the crude wet cake to a clean flask.

-

Dissolve in a minimum amount of hot Acetone/Water (9:1 v/v) or Aqueous Ethanol .

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Results & Analytical Validation

Expected Yield[3][4][6]

-

Typical Yield: 75% – 85%

-

Appearance: White crystalline powder

Analytical Data

| Test | Specification | Expected Result |

| Melting Point | Capillary Method | 200–205°C (Lit. 203°C) |

| 400 MHz, DMSO- | ||

| IR Spectroscopy | KBr Pellet | 3400-3200 |

| Purity | HPLC (C18, ACN/Water) | >98.0% |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction or loss during filtration. | Check reaction time (extend to 8h). Ensure quench slurry is stirred long enough to precipitate fully. |

| Product is Yellow | Residual | Recrystallize twice. Ensure thorough water wash of the crude cake.[6] |

| Melting Point Low | Isomer contamination (poly-hydroxy). | Control reaction temperature strictly. Do not exceed 25°C during the reaction phase. |

| Charring/Blackening | Localized overheating during addition. | Add solid substrate slower. Ensure efficient stirring and cooling bath is active. |

References

-

Guidechem. (2022). How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? Retrieved from

-

ChemicalBook. (2025). Separation and purification of 1-Adamantanecarboxylic acid.[1][5][6][7] Retrieved from

-

BenchChem. (2025).[3] Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. (Includes acid oxidation protocols). Retrieved from

-

Google Patents. (2015). Process for producing hydroxy adamantane carboxylic acid compounds (US9051256B1). Retrieved from

-

Organic Syntheses. (1964).[5] 1-Adamantanecarboxylic Acid.[1][2][3][5][6][8][7][9] (Foundational adamantane chemistry).[3] Org.[10] Synth. 1964, 44,[5] 1. Retrieved from

Sources

- 1. science.org.ge [science.org.ge]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 7. Separation and purification of 1-Adamantanecarboxylic acid_Chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: 3-Hydroxy-1-adamantanecarboxylate as a Versatile Building Block for Functional Polymers

Introduction: The Unique Value of the Adamantane Scaffold in Polymer Chemistry

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, offers a unique set of properties that are highly desirable in advanced polymer design. Its bulky, three-dimensional structure imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength when incorporated into polymer backbones or as pendant groups. Beyond its structural contributions, the adamantane cage can enhance the pharmacokinetic properties of conjugated drugs by protecting nearby functional groups from metabolic degradation.

3-Hydroxy-1-adamantanecarboxylate stands out as a particularly valuable bifunctional monomer. It presents two distinct, chemically addressable points—a tertiary hydroxyl group and a carboxyl group—at the bridgehead positions of the rigid adamantane core. This orthogonal functionality allows for a diverse range of polymerization strategies, from step-growth polycondensation to controlled ring-opening polymerization, enabling the synthesis of a wide array of functional polymers with tailored properties for specialized applications in drug delivery, biomaterials, and high-performance materials.

Physicochemical Properties of 3-Hydroxy-1-adamantanecarboxylate

A thorough understanding of the monomer's properties is critical for designing successful polymerization reactions and predicting the characteristics of the resulting polymer.

| Property | Value | Source |

| IUPAC Name | 3-hydroxyadamantane-1-carboxylic acid | |

| CAS Number | 42711-75-1 | |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 203°C | |

| Purity | Typically >95% | |

| Solubility | Soluble in many organic solvents, limited solubility in water. |

Application Notes and Protocols for the Purification of 3-Hydroxy-1-adamantanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols for the purification of 3-Hydroxy-1-adamantanecarboxylate, an important building block in the synthesis of pharmaceuticals and advanced materials.[1][2] As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Critical Need for High-Purity 3-Hydroxy-1-adamantanecarboxylate

3-Hydroxy-1-adamantanecarboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules, including antiviral and antitumor agents.[1] Its rigid, three-dimensional structure imparts unique physicochemical properties to target compounds, influencing their efficacy and safety profiles. The presence of impurities, often unreacted starting materials or byproducts from its synthesis, can significantly impact downstream applications, leading to inconsistent results and potential safety concerns. Therefore, robust and efficient purification protocols are paramount to ensure the high purity of this compound, which is essential for reliable research and the development of novel therapeutics.

Purification Strategies: An Overview

The selection of an appropriate purification method for 3-Hydroxy-1-adamantanecarboxylate depends on the scale of the purification, the nature of the impurities, and the desired final purity. The most common and effective techniques include:

-

Recrystallization: A widely used technique for purifying solid compounds based on differences in solubility.

-

Precipitation: A method that involves the formation of a solid product from a solution.

-

Chromatography: A powerful separation technique for isolating and purifying compounds from complex mixtures.

This guide will provide detailed protocols for recrystallization and a precipitation method, along with an overview of chromatographic purification.

Protocol 1: Purification by Recrystallization

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures.

Rationale for Solvent System Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 3-Hydroxy-1-adamantanecarboxylate, a mixture of a polar protic solvent (water or methanol) and a polar aprotic solvent (acetone) has been shown to be effective.[1][5] This combination allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Detailed Step-by-Step Protocol

-

Dissolution: In a suitable flask, dissolve the crude 3-Hydroxy-1-adamantanecarboxylate in a minimal amount of a hot acetone/water (9:1 v/v) or methanol/water (1:9 v/v) solvent mixture.[1][5] Heat the mixture with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cool the flask in an ice-water bath to maximize crystal formation.[3]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure 3-Hydroxy-1-adamantanecarboxylate is reported to be in the range of 198-205 °C.[1][6]

Troubleshooting Guide for Recrystallization

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. |

| Oily precipitate forms | The compound is "oiling out" due to a high concentration of impurities or too rapid cooling. | Reheat the solution, add more solvent, and allow it to cool more slowly. |

| Low recovery of purified product | The compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent system or use a smaller volume of the initial solvent. |

Purification Workflow: Recrystallization

Caption: Workflow for the purification of 3-Hydroxy-1-adamantanecarboxylate by recrystallization.

Protocol 2: Purification by Precipitation

This method, adapted from a patented process, is particularly useful for larger-scale purifications and for removing acidic or oxidizable impurities.[7]

Rationale for the Method

The protocol involves the selective precipitation of 3-Hydroxy-1-adamantanecarboxylate from a basic solution containing a reducing agent. The sodium salt of the carboxylic acid is soluble in the aqueous basic solution, while many organic impurities are not. The addition of sodium sulfite helps to reduce any colored, oxidized byproducts that may have formed during the synthesis. Subsequent acidification then precipitates the purified carboxylic acid.

Detailed Step-by-Step Protocol

-

Preparation of the Aqueous Solution: In a flask, prepare a solution of sodium hydroxide and sodium sulfite in deionized water.[7] Cool the solution in an ice bath.

-

Addition of Crude Product: Slowly add the crude reaction mixture containing 3-Hydroxy-1-adamantanecarboxylate to the cold aqueous solution while maintaining the temperature below 40°C.[7]

-

Precipitation: The sodium salt of 3-Hydroxy-1-adamantanecarboxylate will precipitate as white crystals.

-

Filtration and Washing: Collect the precipitated crystals by filtration and wash them thoroughly with cold water.[7]

-

Drying: Dry the crystals under reduced pressure at approximately 40°C.[7]

Key Parameters for Precipitation Purification

| Parameter | Recommended Condition | Rationale |

| Temperature | Below 40°C | To control the precipitation process and minimize side reactions. |

| Aqueous Solution | Sodium hydroxide and sodium sulfite | To form the sodium salt and reduce oxidized impurities. |

| Drying | Reduced pressure at 40°C | To efficiently remove water without degrading the product. |

Alternative Purification and Purity Analysis: Chromatographic Methods

For very high purity requirements or for analytical assessment of purity, chromatographic techniques are indispensable.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column is a highly selective method for the purification and quantitative identification of adamantane derivatives.[8][9] The retention of 3-Hydroxy-1-adamantanecarboxylate is influenced by the hydrophilic nature of its hydroxyl and carboxyl groups.

-

Column Chromatography: For laboratory-scale purification, column chromatography using silica gel as the stationary phase can be effective. A typical eluent system for adamantane derivatives is a mixture of dichloromethane and hexane.[10]

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques, such as:

-

Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Safety Precautions

3-Hydroxy-1-adamantanecarboxylate may cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Storage

Store purified 3-Hydroxy-1-adamantanecarboxylate at room temperature.[12] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[12]

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the purification of 3-Hydroxy-1-adamantanecarboxylate. The choice of method will depend on the specific requirements of the researcher, including the scale of the purification and the desired final purity. By understanding the principles behind each technique and following the detailed steps, researchers can obtain high-purity material essential for advancing their scientific endeavors.

References

-

3-Hydroxy-1-adamantanecarboxylic acid | Biochemical Reagent | MedChemExpress.

-

Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF - ResearchGate.

-

How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? - FAQ - Guidechem.

-

US Patent for Process for producing hydroxy adamantane carboxylic acid compounds.

-

Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate.

-

US Patent for Process for the preparation of 1-adamantane derivatives.

-

Recrystallization.

-

Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications.

-

Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - Semantic Scholar.

-

3-Hydroxy-1-adamantanecarboxylic Acid | 42711-75-1 - TCI Chemicals.

-

3-Hydroxy-1-adamantanecarboxylic acid - High purity | EN - Georganics.

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.

-

Separation and purification of 1-Adamantanecarboxylic acid - ChemicalBook.

-

Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid - ResearchGate.

-

Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.

-

Synthesis of 3-Hydroxyadamantane-1-carboxylic acid: - PrepChem.com.

-

1-adamantanecarboxylic acid - Organic Syntheses Procedure.

-

A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization.

-

Recrystallization and Crystallization.

-

3-Hydroxyadamantane-1-carboxylic acid 97 42711-75-1 - Sigma-Aldrich.

-

3-Hydroxy-1-adamantanecarboxylic Acid 97.0+%, TCI America™ | Fisher Scientific.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3-Hydroxy-1-adamantanecarboxylic Acid | 42711-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 11. 3-Hydroxy-1-adamantanecarboxylic acid - High purity | EN [georganics.sk]

- 12. medchemexpress.com [medchemexpress.com]

The Formulation and Application of Specialty Surfactants and Lubricants: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the development and application of specialty surfactants and lubricants, with a focus on their roles in advanced industrial processes and pharmaceutical formulations. We delve into the fundamental principles governing the action of these amphiphilic molecules and high-performance fluids, offering detailed application notes and step-by-step protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the unique properties of specialty surfactants and lubricants to innovate within their respective fields.

Introduction to Specialty Surfactants and Lubricants

Surfactants, or surface-active agents, are a class of amphiphilic compounds that reduce the surface tension between two substances, facilitating their interaction.[1] Specialty surfactants are distinguished by their unique properties tailored for specific, often high-performance, applications.[2] These can range from enhancing the bioavailability of a drug to enabling the formulation of sophisticated industrial products like paints and coatings.[3][4]

Similarly, lubricants are crucial in minimizing friction and wear between moving surfaces.[5] While traditional lubricants are often petroleum-based, the development of specialty lubricants, including synthetic and biocompatible formulations, has opened new avenues for innovation, particularly in demanding environments and sensitive applications like medical devices.[5][6][7] The synergy between advanced base oils and meticulously selected additives is key to the performance of modern lubricants.[8][9]

The trend towards sustainability is a significant driver in the development of both specialty surfactants and lubricants, with a growing demand for biodegradable and bio-based alternatives to reduce environmental impact.[10][11][12]

The Role of Specialty Surfactants in Advanced Formulations

Specialty surfactants are indispensable in a multitude of industries due to their diverse functionalities, including emulsification, dispersion, wetting, and foaming.[2][13] Their applications span from household cleaning products to complex pharmaceutical delivery systems.[1][2]

Applications in the Pharmaceutical and Medical Fields

In the pharmaceutical industry, surfactants play a pivotal role in drug formulation and delivery.[3] They can enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), stabilize emulsions and suspensions, and act as penetration enhancers.[3][14][15] The use of surfactants is also critical in the development of biologics, such as vaccines and monoclonal antibodies, where they help maintain stability.[16]

Key applications include:

-

Solubilization of APIs: Many drug candidates exhibit low aqueous solubility, which can hinder their therapeutic efficacy. Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility and facilitating absorption.[1][3]

-

Emulsification: Surfactants are essential for creating stable emulsions, which are used in various drug delivery systems like creams, lotions, and intravenous lipid emulsions.[3]

-

Targeted Drug Delivery: Surfactant-stabilized nanoparticles can be engineered to target specific tissues or cells, thereby reducing systemic side effects and improving treatment outcomes.[3]

-

Biologics Formulation: Surfactants are used to prevent the aggregation and unfolding of proteins at interfaces, which is crucial for maintaining the stability of biopharmaceutical products.[16]

Industrial Applications

Beyond pharmaceuticals, specialty surfactants are integral to a wide array of industrial processes:

-

Paints and Coatings: Surfactants act as wetting agents, allowing for the even spreading of coatings, and as dispersants to stabilize pigment particles.[4]

-

Home and Personal Care: These compounds are the primary active ingredients in detergents, shampoos, and other cleaning products, where they function to remove dirt and oil.[2][17]

-

Oil and Gas: Specialty surfactants are employed as emulsifiers, demulsifiers, and foaming agents in various stages of oil and gas extraction and processing.[2][18]

-

Agriculture: They are used as adjuvants in pesticide formulations to improve the spreading and penetration of the active ingredients on plant surfaces.[18]

The Development of High-Performance Lubricants

The evolution of industrial machinery and automotive engines has driven the development of increasingly sophisticated lubricants.[5][19] Modern lubricants are complex formulations of base oils and additives designed to perform under extreme conditions of temperature, pressure, and chemical exposure.[19][20]

Base Oils: The Foundation of Lubricant Performance

The base oil constitutes the bulk of a lubricant formulation (typically 70-90%) and can be either mineral- or synthetic-based.[9][21]

-

Mineral Base Oils: Derived from crude oil, these are cost-effective and suitable for a wide range of applications.[9]

-

Synthetic Base Oils: These are chemically engineered to provide superior performance characteristics, such as enhanced thermal stability, lower volatility, and better low-temperature flow.[7][9][19] Common types include polyalphaolefins (PAOs) and esters.

Additives: Tailoring Lubricant Properties

Additives are chemical compounds that impart or enhance specific properties of the lubricant.[9][21]

| Additive Type | Function |

| Anti-wear Agents | Form a protective layer on metal surfaces to prevent wear.[9] |

| Detergents & Dispersants | Keep engine components clean by preventing the formation of sludge and deposits.[9] |

| Viscosity Index Improvers | Ensure the lubricant maintains its viscosity over a wide temperature range.[9] |

| Friction Modifiers | Reduce friction to improve fuel economy and reduce wear.[9] |

| Corrosion Inhibitors | Protect metal surfaces from rust and corrosion.[22] |

| Antioxidants | Prevent the oxidative degradation of the lubricant at high temperatures.[21] |

Biocompatible Lubricants for Medical Devices

A critical area of specialty lubricant development is for medical devices.[6] These lubricants must be biocompatible, meaning they do not elicit a harmful response when in contact with the human body, and often need to withstand sterilization processes.[6][23] They are essential for the proper functioning of a wide range of devices, from surgical instruments to drug delivery systems.[6][23]

The biocompatibility of these lubricants is rigorously assessed according to standards such as ISO 10993, which includes tests for cytotoxicity, skin irritation, and systemic toxicity.[6][24][25]

Application Notes and Protocols

This section provides detailed protocols for the evaluation of specialty surfactants and lubricants. These protocols are designed to be self-validating and are grounded in established industry standards.

Protocol for Determining the Critical Micelle Concentration (CMC) of a Surfactant

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. It is a key parameter for understanding the behavior of a surfactant.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the CMC. Beyond the CMC, the surface tension remains relatively constant. By measuring the surface tension at various concentrations, the CMC can be determined.[26]

Materials:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

High-purity water

-

Surfactant to be tested

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions of the stock solution to create a range of concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the high-purity water as a control.

-

For each surfactant dilution, measure the surface tension. Ensure the temperature is constant throughout the measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the point at which the slope of the curve changes. It can be determined by finding the intersection of the two linear portions of the graph.

Data Analysis and Interpretation: The resulting graph will show a steep decline in surface tension followed by a plateau. The concentration at the inflection point is the CMC. A lower CMC indicates a more efficient surfactant.

Protocol for Evaluating the Performance of a Lubricant

This protocol outlines a series of tests to characterize the physical and performance properties of a lubricant.

4.2.1. Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow and is a critical property of a lubricant.[27][28] Kinematic viscosity is typically measured using a capillary viscometer.[27]

Materials:

-

Capillary viscometer (e.g., Cannon-Fenske)

-

Constant temperature water bath

-

Stopwatch

-

Lubricant sample

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the lubricant.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate.

-

Introduce a precise volume of the lubricant sample into the viscometer.

-

Allow the sample to reach thermal equilibrium.

-

Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the leading edge of the lubricant to pass from the upper to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

Calculate the kinematic viscosity using the viscometer constant and the average flow time.

4.2.2. Wear and Friction Testing

Principle: A four-ball wear tester is commonly used to evaluate a lubricant's ability to prevent wear and reduce friction under high-load conditions.

Materials:

-

Four-ball wear tester

-

Steel balls (test specimens)

-

Microscope for measuring wear scar diameter

-

Lubricant sample

Procedure:

-

Clean the steel balls and the test cup thoroughly.

-

Place three steel balls in the test cup and clamp them in place.

-

Add the lubricant sample to the test cup, ensuring the balls are fully submerged.

-

Place the fourth ball in the chuck of the test machine.

-

Bring the fourth ball into contact with the three lower balls and apply the desired load.

-

Rotate the top ball at a specified speed for a set duration.

-

After the test, remove the lower balls and clean them.

-

Measure the diameter of the wear scars on the three lower balls using a microscope.

-

Calculate the average wear scar diameter.

Data Analysis and Interpretation: A smaller wear scar diameter indicates better anti-wear properties of the lubricant. The coefficient of friction can also be monitored during the test to assess the lubricant's friction-reducing capabilities.

Protocol for Assessing the Biocompatibility of a Medical Lubricant (based on ISO 10993)

This protocol provides a general framework for the initial assessment of biocompatibility, focusing on cytotoxicity.

Principle: The ISO 10993-5 standard describes methods for assessing the in vitro cytotoxicity of medical devices and materials.[25] An elution test is often appropriate for lubricants.[24]

Materials:

-